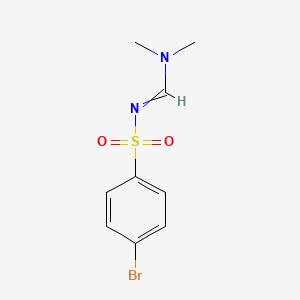
N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine: is a chemical compound that belongs to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. This particular compound is characterized by the presence of a bromobenzenesulfonyl group attached to the formamidine moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine typically involves the reaction of N,N-dimethylformamide with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to handle bulk quantities of reactants.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The formamidine moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a protecting group for primary amines in synthetic pathways.
Biology:
- Investigated for its potential use as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
- Studied for its antimicrobial and antimalarial properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of novel catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The formamidine moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethyl-N’-(4-chlorobenzenesulfonyl)formamidine
- N,N-dimethyl-N’-(4-fluorobenzenesulfonyl)formamidine
- N,N-dimethyl-N’-(4-methylbenzenesulfonyl)formamidine
Comparison:
- N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs.
- The bromine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions.
- The compound’s biological activity may differ due to the size and electronegativity of the bromine atom compared to other substituents.
Eigenschaften
Molekularformel |
C9H11BrN2O2S |
|---|---|
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-12(2)7-11-15(13,14)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
ALORMAUGCHGNLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














